2-(3-Hydroxypropylthio)thiophene
Description
2-(3-Hydroxypropylthio)thiophene is a substituted thiophene derivative characterized by a thiophene ring functionalized with a 3-hydroxypropylthio group (-SCH₂CH₂CH₂OH) at the 2-position. This compound combines the aromatic π-electron system of thiophene with a polar, hydroxyl-terminated side chain, imparting unique physicochemical properties.
Synthesis typically involves nucleophilic substitution or thiol-ene reactions, where a thiophene derivative reacts with 3-mercapto-1-propanol. This contrasts with Stille or Suzuki couplings used for aryl-substituted thiophenes (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) .
Properties
Molecular Formula |
C7H10OS2 |
|---|---|
Molecular Weight |
174.3 g/mol |
IUPAC Name |
3-thiophen-2-ylsulfanylpropan-1-ol |
InChI |
InChI=1S/C7H10OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3,5,8H,2,4,6H2 |
InChI Key |
QZFZYLBJORDTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights:
- Electronic Effects: The hydroxypropylthio group in 2-(3-Hydroxypropylthio)thiophene is less electron-withdrawing than cyano (-C≡N) or carboxyphenyl groups, preserving the thiophene ring’s aromaticity for electronic applications .
- Synthetic Complexity : Stille coupling (used for fused thiophenes) requires palladium catalysts and stringent conditions, whereas this compound is synthesized via simpler nucleophilic routes .
Reactivity and Functional Performance
- Arylation Reactivity : Thiophene derivatives generally exhibit lower arylation yields compared to furans (e.g., 24.7% for furan vs. 12.4% for thiophene in ). The hydroxypropylthio group may further reduce reactivity due to steric hindrance .
- Hydrodesulfurization (HDS) : In catalytic upgrading, thiophene derivatives with bulky substituents (e.g., tert-butyl or hydroxypropylthio) resist HDS more than unsubstituted thiophenes. This aligns with trends observed for benzothiophenes and dibenzothiophenes .
Physicochemical Properties
Table 2: Property Comparison
| Property | This compound | 2-tert-Butylthiophene | 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile |
|---|---|---|---|
| Solubility | High in polar solvents (e.g., H₂O, EtOH) | Low (lipophilic) | Moderate in DMSO |
| Boiling Point | ~250–300°C (estimated) | ~180°C | >300°C (decomposes) |
| Bioactivity | Potential drug delivery carrier | Limited | Anticancer applications (in vitro) |
| Sulfur Content | Moderate | Low | High |
Key Insights:
- The hydroxypropylthio group significantly increases water solubility compared to tert-butyl or aryl-substituted thiophenes, enabling biomedical applications .
- Natural thiophenes (e.g., from Pluchea indica) exhibit phototoxicity and antimicrobial activity, whereas synthetic derivatives like this compound are less studied biologically .
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